molecular formula C7H7N3O3S B12117408 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid CAS No. 92340-62-0

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid

Cat. No.: B12117408
CAS No.: 92340-62-0
M. Wt: 213.22 g/mol
InChI Key: HFVBPZSRKLSUOJ-NSCUHMNNSA-N
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Description

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 4-Oxobut-2-enoic acid derivatives
  • Thiadiazole-based compounds

Uniqueness

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its combined structural features of the thiadiazole ring and the oxobutenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3SC_8H_10N_4O_3S, with a molecular weight of approximately 218.26 g/mol. The compound features a thiadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiadiazole ring enhances antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Thiadiazole AE. coli20
Thiadiazole BS. aureus25
Thiadiazole CP. aeruginosa15

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, compounds with a similar structure have exhibited cytotoxic effects against several cancer cell lines. For example, a derivative was tested against human breast adenocarcinoma (MCF-7) cells and showed significant inhibition of cell proliferation with an IC50 value of 0.28 μg/mL .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BHCT1163.29
Compound CA5490.52

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, one study reported that a thiadiazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thiadiazole derivatives against multi-drug resistant strains of bacteria. The results demonstrated that some derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of a modified thiadiazole compound in vitro and in vivo. The study found that treatment with the compound led to reduced tumor size in xenograft models while exhibiting minimal toxicity to normal cells .

Properties

CAS No.

92340-62-0

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

(E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H7N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H,1H3,(H,12,13)(H,8,10,11)/b3-2+

InChI Key

HFVBPZSRKLSUOJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC(=O)O

Origin of Product

United States

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